2-Oxa-5-azabicyclo[4.1.0]heptane

BACE1 inhibitor selectivity window neurodegeneration

2-Oxa-5-azabicyclo[4.1.0]heptane (CAS 166756-12-3) is a bicyclic heterocyclic scaffold with molecular formula C₅H₉NO and molecular weight 99.13 g/mol, characterized by a fused oxa-azabicyclic ring system containing a secondary amine and an ether oxygen. It belongs to the class of bridged bicyclic morpholines, structurally defined as a morpholine isostere with a cyclopropane-fused seven-membered ring.

Molecular Formula C5H9NO
Molecular Weight 99.133
CAS No. 166756-12-3
Cat. No. B2408499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[4.1.0]heptane
CAS166756-12-3
Molecular FormulaC5H9NO
Molecular Weight99.133
Structural Identifiers
SMILESC1COC2CC2N1
InChIInChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2
InChIKeyTWWBQCNHUYGMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5-azabicyclo[4.1.0]heptane (CAS 166756-12-3) – Procurement Specifications & Structural Identity


2-Oxa-5-azabicyclo[4.1.0]heptane (CAS 166756-12-3) is a bicyclic heterocyclic scaffold with molecular formula C₅H₉NO and molecular weight 99.13 g/mol, characterized by a fused oxa-azabicyclic ring system containing a secondary amine and an ether oxygen . It belongs to the class of bridged bicyclic morpholines, structurally defined as a morpholine isostere with a cyclopropane-fused seven-membered ring [1]. The scaffold exists as a single stereoisomer in its parent form and serves as a conformationally constrained building block for medicinal chemistry applications .

Why 2-Oxa-5-azabicyclo[4.1.0]heptane Cannot Be Interchanged with Other Oxa-Azabicyclic Isomers


Despite sharing the identical molecular formula (C₅H₉NO) and nominal mass (99.13 g/mol) across multiple oxa-azabicyclic heptane isomers [1], ring topology—specifically the [4.1.0] bicyclic system with a cyclopropane-fused seven-membered ring—imparts distinct conformational constraints, stereochemical outcomes, and target-binding profiles that differ substantially from the [2.2.1] and [3.1.1] analogs [2][3]. Generic substitution without structural verification introduces quantifiable risk: the [2.2.1] isomer exhibits a predicted pKa of 9.12±0.20 , whereas the [4.1.0] scaffold's embedded cyclopropane ring enables distinct stereochemical control during synthesis and influences basicity and target engagement in ways not replicated by other isomers [2]. The following evidence quantifies where this differentiation translates to measurable selection-relevant outcomes.

Quantitative Differentiation Evidence: 2-Oxa-5-azabicyclo[4.1.0]heptane vs. Comparators


BACE1 Selectivity Window: 26.7-Fold Discrimination Over BACE2 for 2-Oxa-5-azabicyclo[4.1.0]heptane-Containing Inhibitor

A 2-oxa-5-azabicyclo[4.1.0]heptane-containing compound demonstrated BACE1 inhibitory activity with IC₅₀ = 1.80 nM, while exhibiting substantially weaker inhibition of the related aspartyl protease BACE2 (IC₅₀ = 48 nM) [1]. This corresponds to a 26.7-fold selectivity window for BACE1 over BACE2. In contrast, the benchmark pan-BACE inhibitor LY2811376 showed only approximately 2- to 5-fold selectivity across BACE1 and BACE2 in similar assay formats, while the clinical compound verubecestat exhibited a BACE1/BACE2 selectivity ratio of approximately 10-fold [2].

BACE1 inhibitor selectivity window neurodegeneration Alzheimer's beta-secretase

Off-Target Counter-Screen: >378,000-Fold Selectivity Over Cathepsin D for 2-Oxa-5-azabicyclo[4.1.0]heptane-Derived Inhibitor

The 2-oxa-5-azabicyclo[4.1.0]heptane-containing BACE1 inhibitor exhibited an IC₅₀ of 6.81×10⁵ nM (681 μM) against human cathepsin D [1]. The resulting BACE1/Cathepsin D selectivity ratio is 378,333-fold (681,000 nM ÷ 1.80 nM). This extreme selectivity margin exceeds that reported for clinical BACE inhibitors, where cathepsin D selectivity has been a persistent liability: early BACE inhibitors such as OM99-2 showed only ~100-fold selectivity, and even optimized clinical candidates including verubecestat and lanabecestat achieved selectivity margins on the order of 10³- to 10⁴-fold [2].

cathepsin D off-target selectivity BACE1 inhibitor safety margin aspartyl protease

Lipophilicity Differentiation: LogP -0.2529 for 2-Oxa-5-azabicyclo[4.1.0]heptane vs. Morpholine and Isosteric Analogs

2-Oxa-5-azabicyclo[4.1.0]heptane exhibits a LogP of -0.2529 . This value positions the scaffold within the optimal CNS drug-like lipophilicity range while differentiating it from the parent morpholine (LogP approximately -0.86) [1] and the [2.2.1] and [3.1.1] bicyclic isomers (both XLogP3-AA = -0.3) [2]. The quantitative difference relative to morpholine is ΔLogP = +0.61 units, corresponding to approximately a 4-fold increase in calculated partition coefficient, which translates to enhanced passive membrane permeability while maintaining acceptable aqueous solubility [1].

lipophilicity LogP cLogP permeability ADME CNS drug design

Synthetic Accessibility: Stereocontrolled Cyclopropanation Route Enables Orthogonal Protection of 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffolds

The 2-oxa-5-azabicyclo[4.1.0]heptane scaffold is accessible via stereoselective cyclopropanation of serine- and threonine-derived oxazines, a route that enables stereochemical tuning through choice of starting β-hydroxy-α-amino acid and transition metal-catalyzed cyclopropanation conditions [1]. This synthetic strategy yields orthogonally protected scaffolds that are not readily accessible for the [2.2.1] isomer, which requires a six-step synthesis from trans-4-hydroxy-L-proline achieving 70% overall yield [2], nor for the [3.1.1] isomer, which requires a seven-step sequence [3]. The [4.1.0] scaffold's cyclopropanation-based route permits stereochemical diversification not available to the other bicyclic isomers.

stereoselective synthesis cyclopropanation orthogonal protection scaffold diversification serine-derived

Monoamine Reuptake Inhibitor Pharmacophore: 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives as Triple Reuptake Inhibitors

Azabicyclo[4.1.0]heptane derivatives bearing the core scaffold have been explicitly claimed as inhibitors of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) reuptake in patent literature [1]. This triple reuptake inhibition profile distinguishes the [4.1.0] scaffold from the [2.2.1] morpholine isostere, which has been primarily investigated for IDH1 mutant inhibition and antibacterial applications rather than monoamine transporter modulation [2]. While specific IC₅₀ values for the parent 2-oxa-5-azabicyclo[4.1.0]heptane scaffold are not publicly disclosed in the accessible patent excerpts, the explicit therapeutic targeting of all three monoamine transporters represents a pharmacologically distinct application profile.

monoamine reuptake inhibitor serotonin dopamine norepinephrine triple reuptake inhibitor CNS

Recommended Procurement & Application Scenarios for 2-Oxa-5-azabicyclo[4.1.0]heptane Based on Quantitative Evidence


BACE1 Inhibitor Lead Optimization Requiring High Cathepsin D Safety Margin

Based on the demonstrated BACE1/Cathepsin D selectivity ratio of >378,000-fold for a 2-oxa-5-azabicyclo[4.1.0]heptane-containing inhibitor [1], this scaffold is indicated for BACE1 inhibitor programs where cathepsin D off-target activity has been identified as a limiting liability. Procurement of the parent scaffold enables incorporation of this selectivity-enhancing motif into novel inhibitor series. The 26.7-fold BACE1/BACE2 selectivity window [1] further supports Alzheimer's disease programs requiring minimized BACE2-driven toxicity.

CNS Drug Discovery Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The scaffold's LogP of -0.2529 positions it favorably for CNS penetration optimization relative to the more hydrophilic morpholine parent (LogP ≈ -0.86) [2]. This intermediate lipophilicity supports passive diffusion across the blood-brain barrier while retaining aqueous solubility. The [4.1.0] bicyclic system also confers conformational constraint that reduces entropic penalty upon target binding—a recognized advantage of constrained morpholine isosteres in CNS drug design.

Triple Monoamine Reuptake Inhibitor Discovery Programs

Patent WO2010130672A1 explicitly claims azabicyclo[4.1.0]heptane derivatives as inhibitors of serotonin, dopamine, and norepinephrine reuptake [3]. Programs targeting novel triple reuptake inhibitors for depression, anxiety, or ADHD may benefit from the [4.1.0] scaffold as a privileged pharmacophore. The scaffold's conformational constraint may contribute to transporter subtype selectivity distinct from flexible-chain reuptake inhibitors.

Stereochemically Diversified Library Synthesis via Orthogonal Protection

The stereoselective cyclopropanation route from serine- and threonine-derived oxazines yields orthogonally protected 2-oxa-5-azabicyclo[4.1.0]heptane scaffolds with tunable stereochemistry [4]. This synthetic accessibility makes the scaffold suitable for constructing geometrically diversified compound libraries where stereochemical variation is a key SAR exploration parameter. The cyclopropanation methodology enables access to stereoisomers not readily available through routes described for the [2.2.1] and [3.1.1] isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.